2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Formation of the triazoloquinazoline core: This involves cyclization reactions starting from appropriate quinazoline precursors.
Coupling reactions: The final step involves coupling the pyrazole and triazoloquinazoline moieties with the acetamide derivative under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and triazoloquinazoline moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound, potentially with altered biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial effects due to its structural features.
Medicine
In medicine, it could be explored for its potential as a therapeutic agent, particularly in areas like oncology, infectious diseases, or neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The trifluoromethyl group may enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with known applications in coordination chemistry.
Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core and may exhibit similar biological activities.
Uniqueness
The uniqueness of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combined structural features, which may confer a unique profile of biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22F3N7O2 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H22F3N7O2/c1-15-12-16(2)34(31-15)11-10-21-30-23-19-8-3-4-9-20(19)33(24(37)35(23)32-21)14-22(36)29-18-7-5-6-17(13-18)25(26,27)28/h3-9,12-13H,10-11,14H2,1-2H3,(H,29,36) |
InChI Key |
CSZJLFJNHFNRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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